molecular formula C10H11ClN2 B1453755 4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1247618-11-6

4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B1453755
CAS No.: 1247618-11-6
M. Wt: 194.66 g/mol
InChI Key: LZKKMLZMVNHKSE-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-9-7-2-1-3-8(7)12-10(13-9)6-4-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKKMLZMVNHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .

Biological Activity

4-Chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, characterized by a pyrimidine ring fused to a cyclopentane moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN3C_8H_8ClN_3 with a molecular weight of approximately 185.62 g/mol. The compound features a chlorine atom at the 4-position and a cyclopropyl group at the 2-position of the pyrimidine ring. This structural configuration is essential for its biological interactions.

Pharmacological Implications

Preliminary studies indicate that this compound exhibits significant biological activity in various pharmacological contexts. It has been shown to interact with multiple biological targets, including enzymes and receptors involved in critical signaling pathways.

  • Anticancer Activity : Research suggests that this compound may inhibit specific enzymatic pathways linked to cancer progression. For instance, it has been implicated in the modulation of adenosine kinase (AdK), which plays a role in cellular energy homeostasis and cancer metabolism .
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various pathogens. Its ability to disrupt bacterial signaling pathways offers a promising avenue for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies highlight its anti-inflammatory properties, particularly in models of carrageenan-induced inflammation. This suggests potential utility in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, inhibition of adenosine kinase leads to increased levels of adenosine, which can have various downstream effects on cell signaling and metabolism .
  • Receptor Modulation : It may also modulate receptor activity related to pain and inflammation pathways, contributing to its analgesic and anti-inflammatory effects .

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various pyrimidine derivatives including this compound, researchers found that the compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to assess cell viability and determined IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using a rat model of inflammation induced by carrageenan. The results indicated that treatment with the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Summary

Biological ActivityMechanism of ActionReference
AnticancerInhibition of adenosine kinase
AntimicrobialDisruption of bacterial signaling
Anti-inflammatoryModulation of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine

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